molecular formula C9H16ClF2NO3 B2831598 2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride CAS No. 2551118-78-4

2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride

Cat. No.: B2831598
CAS No.: 2551118-78-4
M. Wt: 259.68
InChI Key: QUVPUCZZUYMMJZ-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride is a chemical compound with notable applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethoxy group and an acetic acid moiety, forming a hydrochloride salt. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoroethanol derivative.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through an esterification or amidation reaction, depending on the specific synthetic route chosen.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring can facilitate its passage through biological membranes. The acetic acid moiety may play a role in modulating its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanol
  • **2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]propanoic acid
  • **2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]butanoic acid

Uniqueness

Compared to similar compounds, 2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its stability and solubility, making it particularly useful in various research applications.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-1-3-12(4-2-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVPUCZZUYMMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(F)F)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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